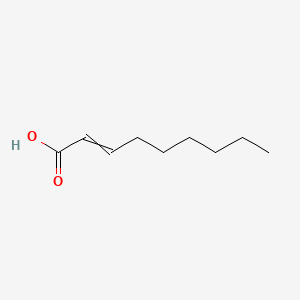

2-Nonenoic Acid

Description

Properties

IUPAC Name |

non-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXTJMPCFOTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-11-0, 29830-11-3 | |

| Record name | 2-Nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nonenoic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid belonging to the α,β-unsaturated carboxylic acid family.[1] While direct research is emerging, its structural and functional characteristics place it within the class of Diffusible Signal Factors (DSFs), which are potent signaling molecules in microbial communication.[1] These molecules are pivotal in regulating complex bacterial behaviors, including biofilm formation, virulence, and quorum sensing.[1] Due to the limited availability of direct quantitative data for cis-2-nonenoic acid, this guide frequently references its close structural analog, cis-2-decenoic acid (CDA), which is extensively studied and serves as a strong model for its biological activity.[2][3] This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Core Mechanism of Action in Bacteria: Biofilm Modulation

The primary and most well-characterized role of cis-2-nonenoic acid and its analogs is the modulation of bacterial biofilms.[3] These fatty acids can inhibit the formation of new biofilms and, critically, induce the dispersion of established, mature biofilms.[4][5] This transitions bacteria from a sessile, protected state to a free-swimming, planktonic state, which is often more susceptible to antibiotics and host immune responses.[4][6]

Signaling Pathway via c-di-GMP Modulation

The mechanism is predominantly linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] In many bacterial species, high intracellular levels of c-di-GMP promote the biofilm lifestyle, characterized by adhesion and matrix production. Conversely, low levels of c-di-GMP favor motility and a planktonic state.[1]

The DSF signaling cascade is generally understood as follows:

-

Signal Perception : The fatty acid signal (e.g., cis-2-nonenoic acid) binds to a specific sensor kinase protein located in the bacterial cell membrane.[1]

-

Phosphorelay Cascade : This binding event activates the sensor kinase, triggering a phosphorelay cascade.[1]

-

Enzyme Activation : The cascade culminates in the activation of a phosphodiesterase (PDE) enzyme.[1]

-

c-di-GMP Degradation : The activated PDE degrades c-di-GMP into linear diguanylate (pGpG).[1]

-

Phenotypic Switch : The resulting decrease in intracellular c-di-GMP concentration triggers the downstream genetic and physiological changes that lead to the disassembly of the biofilm matrix and the dispersal of individual cells.[1]

Quantitative Data Summary

Direct quantitative data for cis-2-nonenoic acid remains limited. The following table summarizes the available data for its close structural analog, cis-2-decenoic acid (CDA), which provides valuable benchmarks for experimental design.[1][2]

| Compound | Organism(s) | Bioactivity | Effective Concentration | Citation(s) |

| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica | Biofilm Dispersion | 310 nM (~0.053 µg/mL) | [2] |

| cis-2-Decenoic acid | Pseudomonas aeruginosa | Biofilm Dispersal | 100 nM | [4] |

| cis-2-Decenoic acid | Pseudomonas aeruginosa | Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | 100 nM (~0.017 µg/mL) | [2] |

| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [2] |

| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterial Growth Inhibition | ≥ 500 µg/mL | [2][7] |

| cis-2-Decenoic acid | Membrane Bioreactor Sludge Strains | EPS Reduction in Biofilm | 100 - 300 nM | [7] |

| cis-2-Decenoic acid Analog | Fluconazole-resistant Candida albicans | Synergistic effect with fluconazole/itraconazole | FICI ≤ 0.08* | [7] |

*FICI: Fractional Inhibitory Concentration Index. A value ≤ 0.5 is typically considered synergistic.[7]

Experimental Protocols & Workflows

To facilitate the investigation of cis-2-nonenoic acid's bioactivity, detailed methodologies for key experiments are provided below.

Biofilm Inhibition/Dispersion Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either prevent biofilm formation (inhibition) or break down pre-formed biofilms (dispersion).[5]

Protocol:

-

Preparation of Plates : In a 96-well microtiter plate, add the desired concentrations of cis-2-nonenoic acid (solubilized in a suitable solvent like DMSO or ethanol) to a bacterial growth medium. Include solvent and no-treatment controls.

-

Inoculation : Add a standardized bacterial suspension (e.g., diluted to an OD₆₀₀ of ~0.05) to each well.

-

Incubation (for Inhibition) : Incubate the plate under static conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

-

Treatment (for Dispersion) : For dispersion assays, first form biofilms by incubating bacteria in media for 24-48 hours. Then, gently remove the planktonic (non-adherent) cells, wash once with phosphate-buffered saline (PBS), and add fresh medium containing the test concentrations of cis-2-nonenoic acid. Incubate for an additional 2-24 hours.[5]

-

Washing : Discard the planktonic cells from the wells. Gently wash the wells three times with PBS to remove any remaining non-adherent cells.[5]

-

Staining : Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[2][5]

-

Final Wash : Remove the excess stain and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely.[1]

-

Solubilization : Add 200 µL of a solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the bound crystal violet stain.[5][8]

-

Quantification : Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm.[2][8] A reduction in absorbance compared to the control indicates biofilm inhibition or dispersion.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[2]

Protocol:

-

Stock Solution : Dissolve cis-2-nonenoic acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.[2]

-

Serial Dilutions : Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[2]

-

Bacterial Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Controls : Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).[2]

-

Incubation : Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[2]

-

Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Quorum Sensing (QS) Inhibition Assay using a Biosensor Strain

This protocol uses a reporter strain to visualize and quantify the inhibition of QS signaling.[5]

Protocol:

-

Plate Preparation : Prepare agar (B569324) plates containing the appropriate growth medium, the biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs), and a chromogenic substrate (e.g., X-gal).[5]

-

Inoculation : Inoculate the center of the plate with the test microorganism that produces the QS signal molecule of interest.

-

Compound Application : Apply different concentrations of cis-2-nonenoic acid to sterile paper discs and place them on the agar at a distance from the central inoculum.[5]

-

Incubation : Incubate the plates at the appropriate temperature until a color change is visible.

-

Analysis : Observe the plates for a color change (e.g., blue for X-gal) around the test microorganism, which indicates the production of the signaling molecule and its detection by the biosensor. A zone of reduced or no color around the paper discs with cis-2-nonenoic acid indicates inhibition of quorum sensing.[5]

Putative and Hypothesized Mechanisms of Action

While the anti-biofilm activity in bacteria is the most substantiated mechanism, evidence from related fatty acids suggests other potential pathways in different biological contexts.

Putative Receptor in Pseudomonas aeruginosa

For the analog cis-2-decenoic acid, research suggests that the long-chain fatty acid-CoA ligase, FadD1, may act as a cellular receptor in P. aeruginosa.[7] This interaction is proposed to modulate the expression of hundreds of genes involved in motility, metabolic activity, and virulence, providing a more detailed mechanism for its broad effects beyond biofilm dispersion.[7]

Potential Anti-inflammatory and Metabolic Effects in Mammalian Cells

Direct evidence for cis-2-nonenoic acid's mechanism of action in mammalian cells is currently lacking.[6] However, based on the known activities of other medium- and long-chain fatty acids, several plausible mechanisms can be hypothesized. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and can influence key metabolic and inflammatory pathways.[9][10][11]

Hypothesized Pathways:

-

PPAR Agonism : Fatty acids can act as agonists for PPARs (α, β/δ, γ), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[10][11] Activation of PPAR-α and PPAR-γ, for instance, can inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9]

-

AMPK Activation : Some fatty acids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] Activated AMPK can suppress inflammatory pathways, such as the NF-κB signaling cascade, and promote metabolically favorable outcomes.[12][14]

-

NF-κB Inhibition : A common downstream effect of both PPAR and AMPK activation is the inhibition of the master inflammatory transcription factor, NF-κB. This prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[15][16]

Conclusion

cis-2-Nonenoic acid is an emerging bioactive molecule with a primary, well-hypothesized mechanism of action centered on the disruption of bacterial communication and biofilm integrity via modulation of the c-di-GMP signaling pathway.[1][3] While quantitative data and mechanistic insights are largely inferred from its close analog, cis-2-decenoic acid, the compound holds significant promise as a lead for developing novel anti-biofilm agents.[3] Future research should focus on validating these mechanisms directly for cis-2-nonenoic acid, determining its specific molecular targets (such as FadD1), and exploring its putative anti-inflammatory and metabolic roles in mammalian systems.[3][7] The experimental protocols and comparative data provided herein offer a robust framework for advancing these investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Activation of AMP-activated protein kinase rapidly suppresses multiple pro-inflammatory pathways in adipocytes including IL-1 receptor-associated kinase-4 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of 2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a member of the diffusible signal factor (DSF) family, which is involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of 2-nonenoic acid is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of 2-nonenoic acid biosynthesis, focusing on two primary putative pathways. This document also offers detailed experimental protocols and a compilation of relevant quantitative data from related enzymatic reactions to serve as a foundational resource for researchers investigating and engineering this pathway for therapeutic and biotechnological applications.

Putative Biosynthetic Pathways of 2-Nonenoic Acid

The biosynthesis of 2-nonenoic acid is hypothesized to occur via two main routes: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF molecules.[1]

Putative Pathway 1: Direct Desaturation of Nonanoic Acid

This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into 2-nonenoic acid. The key enzymatic steps are outlined below.

-

Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This reaction is catalyzed by an acyl-CoA synthetase or acyl-ACP synthetase, respectively, and is a prerequisite for most enzymatic modifications of fatty acids.[1]

-

Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain, yielding cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1]

-

Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1]

Putative Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF)-like Pathway

In several Gram-negative bacteria, cis-2-unsaturated fatty acids that function as DSFs are synthesized through a pathway integrated with the fatty acid synthesis (FAS) elongation cycle. This pathway involves a key enzyme, RpfF, which is homologous to enoyl-CoA hydratases of the crotonase superfamily.

The proposed steps for the synthesis of 2-nonenoic acid through this pathway are:

-

Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.

-

Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.

-

Dehydration by an RpfF Homolog: An RpfF-like enzyme, which possesses dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoyl-ACP.

-

Hydrolysis: A thioesterase then hydrolyzes the thioester bond to release free cis-2-nonenoic acid.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Nonenoic Acid

This technical guide provides a comprehensive analysis of the spectral data of 2-nonenoic acid, a medium-chain fatty acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols and visual representations of workflows and biological pathways are also included to facilitate a deeper understanding of the subject matter.

Data Presentation

The following tables summarize the quantitative spectral data for 2-nonenoic acid.

Table 1: ¹H NMR Spectral Data for 2-Nonenoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.05 | Doublet of Triplets | 1H | H-3 |

| ~5.80 | Doublet of Triplets | 1H | H-2 |

| ~2.20 | Quartet | 2H | H-4 |

| ~1.45 | Multiplet | 2H | H-5 |

| ~1.30 | Multiplet | 6H | H-6, H-7, H-8 |

| ~0.90 | Triplet | 3H | H-9 |

Note: Predicted values based on typical chemical shifts for similar structures. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for trans-2-Nonenoic Acid[1]

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C-1 (COOH) |

| ~152.0 | C-3 |

| ~121.0 | C-2 |

| ~32.0 | C-4 |

| ~31.5 | C-7 |

| ~29.0 | C-6 |

| ~28.0 | C-5 |

| ~22.5 | C-8 |

| ~14.0 | C-9 |

Solvent: CDCl₃. Standard: TMS.[1]

Table 3: IR Spectral Data for 2-Nonenoic Acid[2][3]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |

| 2920-2960 | C-H stretch (alkane) |

| ~1710 | C=O stretch (conjugated carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~1465 | C-H bend (alkane) |

| ~1280 | C-O stretch |

| ~980 | =C-H bend (out-of-plane, trans) |

Table 4: Mass Spectrometry Data for 2-Nonenoic Acid

| m/z | Relative Intensity | Proposed Fragment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | Low | [M-OH]⁺ |

| 111 | Low | [M-COOH]⁺ |

| 99 | High | [C₆H₁₁O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2-nonenoic acid (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale.[4]

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm). The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2-nonenoic acid is a liquid at room temperature, the neat (undiluted) liquid is used for analysis.[5] A drop of the liquid is placed on the surface of a salt plate (e.g., NaCl or KBr), and a second salt plate is placed on top to create a thin capillary film.[5][6] This "sandwich" is then mounted in the spectrometer's sample holder.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted to an IR spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are identified and correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 2-nonenoic acid, Gas Chromatography (GC) is often coupled with Mass Spectrometry (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer. To improve volatility and chromatographic behavior, fatty acids are often derivatized to their methyl esters (FAMEs) prior to analysis.[7][8][9]

-

Ionization: Electron Ionization (EI) is a common method for the analysis of fatty acids.[10] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break to form characteristic fragment ions.[11]

Mandatory Visualization

Experimental Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of 2-nonenoic acid.

Signaling Pathway of Medium-Chain Fatty Acids

Caption: Simplified signaling and metabolic pathways of medium-chain fatty acids.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Nonenoic acid [webbook.nist.gov]

- 3. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility and Stability of 2-Nonenoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including drug development and biochemical research.[1][2] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Nonenoic acid. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters in their laboratories.[3]

Solubility Profile

The solubility of 2-Nonenoic acid is dictated by its molecular structure, which includes a nine-carbon aliphatic chain and a polar carboxylic acid group. Its solubility in organic solvents is a critical factor for designing and executing experiments.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 2-Nonenoic acid across a wide array of organic solvents is not extensively documented in publicly accessible databases. The following table summarizes the available information.

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | 263.7 mg/L (estimated)[3] | Slightly soluble[3] | 25 |

| Alcohol | Data not available | Soluble[3] | Not specified |

| Chloroform (B151607) | Data not available | Sparingly soluble (inferred)[3] | Not specified |

| Methanol (B129727) | Data not available | Slightly soluble (inferred)[3] | Not specified |

| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble[3] | Not specified |

Note: The solubility in chloroform and methanol is inferred from data on a related compound, cis-11-eicosenoic acid methyl ester. DMSO is a powerful aprotic solvent known to dissolve a wide array of organic molecules, and thus 2-Nonenoic acid is anticipated to be soluble in it.[3] The aqueous solubility is pH-dependent and is expected to increase with a rise in pH as the carboxylic acid group deprotonates to the more soluble carboxylate form.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following protocol outlines a robust methodology for determining the solubility of 2-Nonenoic acid in various organic solvents. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute using chromatography.

Objective: To quantitatively determine the solubility of 2-Nonenoic acid in a selection of organic solvents at a specified temperature.

Materials:

-

2-Nonenoic acid

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone, ethyl acetate)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Mass Spectrometer detector, or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Nonenoic acid to a series of vials, each containing a known volume of a different solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for 24-48 hours to ensure equilibrium is reached. Intermittent shaking is recommended.[3]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for 1-2 hours to allow the undissolved solute to settle.

-

For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[3]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. Accurately record the dilution factor.[3]

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method.

-

Prepare a series of standard solutions of 2-Nonenoic acid of known concentrations to generate a calibration curve.

-

Calculate the concentration of 2-Nonenoic acid in the original saturated solution by applying the dilution factor.[3]

-

-

Data Reporting:

-

Express the solubility in units such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.[3]

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps for determining the solubility of 2-Nonenoic acid.

Stability Profile

The stability of 2-Nonenoic acid is a critical consideration, as degradation can lead to loss of activity and the formation of impurities. The presence of a double bond in its structure makes it susceptible to certain degradation pathways.

Potential Degradation Pathways

-

Isomerization: The cis-double bond can isomerize to the more stable trans-configuration, especially when exposed to heat, light, or catalysts. This can be a significant issue as the biological activity of the two isomers may differ.[4]

-

Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that can further break down into smaller, volatile compounds like aldehydes.[4]

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[4]

For optimal stability, it is recommended to store 2-Nonenoic acid at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] Solutions should be prepared fresh whenever possible, and exposure to light and high temperatures should be minimized.[4]

Experimental Protocol for Stability Assessment

The following protocol provides a framework for assessing the stability of 2-Nonenoic acid in a given organic solvent under specific conditions (e.g., temperature, light exposure).

Objective: To evaluate the stability of 2-Nonenoic acid in an organic solvent over time and identify major degradation products.

Materials:

-

2-Nonenoic acid

-

High-purity organic solvent

-

Vials (clear and amber)

-

Constant temperature chambers (with and without controlled lighting)

-

HPLC or GC system with a suitable detector (e.g., DAD for HPLC, MS for GC)

-

Internal standard (optional, for improved quantification)

Procedure:

-

Sample Preparation:

-

Prepare a solution of 2-Nonenoic acid in the desired organic solvent at a known concentration.

-

If using an internal standard, add it to the solution.

-

Aliquot the solution into multiple clear and amber vials.

-

-

Storage Conditions:

-

Place the vials in stability chambers under controlled conditions. A typical stability study might include:

-

Refrigerated (2-8 °C, protected from light)

-

Room temperature (e.g., 25 °C, with and without light exposure)

-

Accelerated conditions (e.g., 40 °C, protected from light)

-

-

-

Time Points:

-

Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

-

Analysis:

-

At each time point, analyze the samples by a validated stability-indicating HPLC or GC method. The method should be able to separate the parent 2-Nonenoic acid from its potential degradation products and isomers.

-

Quantify the amount of remaining 2-Nonenoic acid.

-

Identify and, if possible, quantify any significant degradation products. Mass spectrometry can be particularly useful for the identification of unknown peaks.

-

-

Data Analysis:

-

Plot the concentration of 2-Nonenoic acid versus time for each storage condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

-

References

The Biological Role of 2-Nonenoic Acid in Microbial Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is emerging as a significant signaling molecule in the complex world of microbial communication.[1][2] As a member of the α,β-unsaturated carboxylic acid family, its distinct chemical structure, particularly the presence of a double bond, underpins its potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of 2-nonenoic acid's role in microbial signaling, with a focus on its function in quorum sensing, biofilm modulation, and virulence. While direct research on 2-nonenoic acid is still developing, much of our understanding is drawn from studies of its close structural analog, cis-2-decenoic acid (CDA), a well-characterized diffusible signal factor (DSF).[1][3] This guide will synthesize the available data, present detailed experimental protocols, and visualize the key signaling pathways to support further research and development in this promising area.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-nonenoic acid is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 1577-98-6 | [1] |

| IUPAC Name | (2Z)-non-2-enoic acid | [1] |

| Boiling Point | 173.0 °C at 20.00 mm Hg | [1] |

| Solubility | Slightly soluble in water | [1] |

| Synonyms | (Z)-2-Nonenoic acid, alpha-Nonylenic acid | [1] |

Biological Activities and Quantitative Data

2-Nonenoic acid, as part of the DSF family, is involved in cell-to-cell communication that regulates collective microbial behaviors.[1] Its primary biological activities include the inhibition of biofilm formation and the dispersal of established biofilms across a broad spectrum of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans.[1][2] Furthermore, these molecules can regulate the production of virulence factors and exhibit synergy with conventional antibiotics, enhancing their efficacy against tolerant biofilm infections.[1]

Quantitative data on the biological activity of 2-nonenoic acid is limited; however, the data from its structural analog, cis-2-decenoic acid (CDA), provides valuable insights into the effective concentration ranges.

| Compound | Organism(s) | Activity | Effective Concentration | Source |

| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [1][4] |

| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | [1][4] |

| cis-2-Decenoic Acid | E. coli, S. enterica, B. cereus, S. aureus | Biofilm Dispersion | 310 nM | [1][5] |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Antimicrobial Effect | 60 - 100 µM | [1] |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Biofilm Dispersion | 2.5 nM | [6] |

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin) | 100 nM | [4] |

| cis-2-dodecenoic acid (BDSF) & trans-2-dodecenoic acid | Candida albicans | Reduction of germ-tube formation | 30 µM | [7] |

| cis-2-dodecenoic acid (BDSF) | Fluconazole-resistant Candida albicans | Synergistic effect with fluconazole (B54011)/itraconazole (B105839) | FICI ≤ 0.08 | [2] |

Note: The data presented for cis-2-decenoic acid and cis-2-dodecenoic acid should be considered as a proxy for the potential activity of 2-nonenoic acid.[1]

Signaling Pathways and Mechanisms of Action

The signaling mechanisms of DSF-family fatty acids like 2-nonenoic acid are primarily associated with the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] Elevated levels of c-di-GMP typically promote a sessile, biofilm-forming lifestyle, whereas lower levels favor motility and a planktonic state.[1]

In many bacteria, the DSF signal is perceived by a sensor kinase protein in the cell membrane.[1] This interaction initiates a phosphorelay cascade that culminates in the activation of a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP.[1] The subsequent decrease in cellular c-di-GMP levels triggers the downstream effects, including biofilm dispersal.[1]

DSF signaling is often interconnected with other regulatory networks, most notably quorum sensing (QS).[1] By influencing the expression of key QS regulators, DSF signaling can control a wide array of genes associated with virulence and collective bacterial behaviors.[1]

Putative Signaling Pathway in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, it is hypothesized that 2-nonenoic acid acts through a mechanism similar to cis-2-decenoic acid, which involves the modulation of intracellular c-di-GMP levels.[3] One proposed pathway involves a sensor kinase, DspA, and a response regulator, DspR.[8] More recent research also suggests that the long-chain fatty acid-CoA ligase, FadD1, may function as a receptor for cis-2-decenoic acid.[2] Upon binding, FadD1 is thought to act as a transcriptional regulator, controlling the expression of various target genes related to virulence and other biological functions.[2]

Caption: Putative signaling pathway of 2-nonenoic acid in P. aeruginosa.

Mechanism of Synergy with Antifungals in Candida albicans

In fluconazole-resistant Candida albicans, the synergistic effect of the related molecule cis-2-dodecenoic acid (BDSF) with azole antifungals is attributed to the interference with efflux pumps.[2] The combination of BDSF and fluconazole or itraconazole significantly inhibits the expression of the efflux pump genes CDR1 and MDR1.[2] This is achieved by suppressing their respective transcription factors, TAC1 and MRR1.[2] This mechanism effectively restores the susceptibility of the resistant fungus to conventional antifungal agents.[2]

Caption: Synergistic mechanism of BDSF with azole antifungals in C. albicans.

Putative Biosynthetic Pathways

The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated.[9] However, two primary putative pathways have been hypothesized.[9]

-

Direct Desaturation of Nonanoic Acid: This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid through the action of a Δ²-fatty acid desaturase.[9] The key steps are the activation of nonanoic acid to its thioester derivative (nonanoyl-CoA or nonanoyl-ACP), followed by desaturation and subsequent hydrolysis to release the free fatty acid.[9]

-

Analogous to Diffusible Signal Factor (DSF) Pathway: This pathway is modeled after the synthesis of other DSF family molecules and involves the elongation of an acyl-ACP primer by the de novo fatty acid synthesis machinery.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Cis-2-Nonenoic Acid: A Diffusible Signal Factor in Microbial Communication and Biofilm Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is a member of the α,β-unsaturated fatty acid class.[1] It has garnered significant scientific interest for its role as a diffusible signal factor (DSF), a class of molecules involved in quorum sensing and virulence regulation in a variety of bacteria.[2][3] The defining structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration, which creates a distinct bend in the hydrocarbon chain.[1][4] This feature is crucial for its biological recognition and function.[5] While research into cis-2-nonenoic acid is still emerging, its structural analogs, such as cis-2-decenoic acid (CDA), are well-documented as potent signaling molecules in microbial communication, regulating complex behaviors including biofilm formation, dispersion, and virulence.[5] This guide provides a comprehensive overview of the current understanding of cis-2-nonenoic acid, its biosynthetic pathways, signaling mechanisms, and biological activities, with a focus on experimental methodologies relevant to drug discovery and development.

Physicochemical Properties

The fundamental properties of cis-2-nonenoic acid are essential for its handling, formulation, and analysis in a research setting.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [5][6] |

| Molecular Weight | 156.22 g/mol | [5][7] |

| IUPAC Name | (2Z)-non-2-enoic acid | [5][6] |

| CAS Number | 1577-98-6 | [5][7] |

| Boiling Point | 173.0 °C at 20.00 mm Hg | [5][7] |

| Physical State | Oily liquid | [4][8] |

| Solubility | Slightly soluble in water | [5] |

| Synonyms | (Z)-2-Nonenoic acid, alpha-Nonylenic acid | [5] |

Biosynthesis of cis-2-Nonenoic Acid

The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated, but two primary putative pathways have been hypothesized.[2] The synthesis of DSF family molecules is generally dependent on the RpfF enzyme, which is related to enoyl-CoA hydratases.[9]

Putative Pathway 1: Direct Desaturation of Nonanoic Acid This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid.

-

Activation of Nonanoic Acid : Nonanoic acid is first activated to its thioester derivative, nonanoyl-CoA or nonanoyl-ACP.[2]

-

Desaturation : A putative Δ²-fatty acid desaturase introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain.[2]

-

Hydrolysis : The final step involves the hydrolysis of the thioester bond by a thioesterase to release the free fatty acid, cis-2-nonenoic acid.[2]

Putative Pathway 2: Analogy to other DSF Molecules This pathway is analogous to the synthesis of other DSF family molecules, where RpfF and RpfB are key enzymes.[9][10]

-

Fatty Acid Synthesis : A precursor fatty acid is synthesized.

-

RpfB Activity : RpfB, a long-chain fatty acyl CoA ligase, is involved in the process.[9]

-

RpfF Activity : RpfF, the DSF synthase, catalyzes the formation of the cis-2-double bond.[9][11]

Caption: Putative biosynthetic pathway of cis-2-Nonenoic acid.

Signaling Pathways and Mechanism of Action

DSF-family fatty acids like cis-2-nonenoic acid are key components of quorum sensing systems that modulate gene expression in response to population density.[4][5] The signaling mechanism is primarily linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[3][5] High levels of c-di-GMP typically promote a sessile, biofilm lifestyle, while low levels favor motility.[5]

In the well-studied Rpf/DSF pathway of Xanthomonas campestris, the DSF signal is perceived by the membrane sensor kinase RpfC.[9] This binding triggers a phosphorelay cascade that activates the phosphodiesterase (PDE) activity of the regulator RpfG.[5][9][12] Activated RpfG degrades c-di-GMP, leading to a decrease in its cellular concentration.[5][11] This reduction in c-di-GMP levels initiates downstream effects, including the expression of virulence factors and the dispersal of biofilms.[5]

In Pseudomonas aeruginosa, a similar pathway is proposed where cis-2-decenoic acid may be recognized by the long-chain fatty acid-CoA ligase, FadD1, which acts as a putative receptor.[1] This signaling cascade ultimately influences the expression of hundreds of genes involved in motility, metabolism, and virulence.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cis-2-Nonenoic acid (1577-98-6) for sale [vulcanchem.com]

- 9. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diffusible Signal Factor (DSF) Synthase RpfF of Xylella fastidiosa Is a Multifunction Protein Also Required for Response to DSF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Putative Biosynthetic Pathways of cis-2-Nonenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that is part of the diffusible signal factor (DSF) family of molecules. These molecules are involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of cis-2-nonenoic acid is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated.[1] This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathways of cis-2-nonenoic acid. It consolidates hypothesized pathways, presents relevant quantitative data from related enzyme families, details key experimental protocols for investigation, and provides visualizations of the proposed mechanisms and workflows.

Putative Biosynthetic Pathways

Two primary pathways are currently hypothesized for the biosynthesis of cis-2-nonenoic acid: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF family molecules.[1][2]

Pathway 1: Direct Desaturation of Nonanoic Acid

This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into cis-2-nonenoic acid. This conversion is thought to be catalyzed by a Δ²-fatty acid desaturase.[1]

The key steps in this pathway are:

-

Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This activation is carried out by an acyl-CoA synthetase or an acyl-ACP synthetase, respectively, and is a necessary step for most enzymatic modifications of fatty acids.[1][2]

-

Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain. This results in the formation of cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1][2]

-

Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1][2]

Caption: Putative direct desaturation pathway of cis-2-nonenoic acid.

Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF) Pathway Homolog

This second hypothesized pathway is analogous to the well-characterized DSF biosynthesis pathway.

The proposed steps for the synthesis of cis-2-nonenoic acid through this pathway are:

-

Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.

-

Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.[2]

-

Dehydration by an RpfF Homolog: An RpfF-like enzyme, which has dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoic acid.[2]

Caption: Putative DSF-like biosynthetic pathway of cis-2-nonenoic acid.

Quantitative Data

Specific enzyme kinetic parameters for the biosynthesis of cis-2-nonenoic acid are not yet available in the literature. However, data from related enzymes, such as other fatty acid desaturases, can provide a reference for expected catalytic efficiencies.

Table 1: Kinetic Parameters of Related Fatty Acid Desaturases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Δ9-Desaturase | Saccharomyces cerevisiae | Stearoyl-CoA | 5.5 | 0.8 | [1] |

| Δ5-Desaturase | Mortierella alpina | Dihomo-γ-linolenoyl-CoA | 28 | 0.12 | [1] |

| Δ12-Desaturase | Arabidopsis thaliana | Oleoyl-PC | 110 | 0.05 | [1] |

Note: The presented data are for desaturases acting on longer-chain fatty acids and may not directly reflect the kinetics for a C9 substrate.[1]

Experimental Protocols

Investigating the putative biosynthetic pathways of cis-2-nonenoic acid requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression of Candidate Enzymes

Objective: To express and purify candidate enzymes (e.g., putative Δ²-fatty acid desaturase, RpfF homolog) for in vitro characterization.

Methodology:

-

Gene Identification and Cloning: Identify candidate genes based on sequence homology to known fatty acid desaturases or RpfF-like enzymes. Amplify the gene of interest from the source organism's genomic DNA using PCR and clone it into a suitable expression vector (e.g., pET series for E. coli).

-

Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).[1]

-

Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Assessment: Assess the purity of the purified protein using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay

Objective: To determine the enzymatic activity of the purified candidate enzyme and identify the reaction product.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., nonanoyl-CoA for a desaturase assay), and any necessary cofactors (e.g., NADPH, O2) in a suitable buffer.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA esters to free fatty acids.[1]

-

Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).[1]

-

Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent (e.g., BF₃-methanol).[1]

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, cis-2-nonenoic acid methyl ester.[1]

Caption: General experimental workflow for enzyme characterization.

Protocol 3: Quantification of cis-2-Nonenoic Acid by GC-MS

Objective: To identify and quantify cis-2-nonenoic acid in biological samples.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellet) using a method like the Folch or Bligh-Dyer extraction.[1]

-

Saponification and Derivatization: Saponify the lipid extract and convert the resulting free fatty acids to FAMEs as described in Protocol 2.[1]

-

GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase).[1]

-

MS Detection and Quantification: The eluting FAMEs are detected by a mass spectrometer. The product is identified by its retention time and mass spectrum compared to an authentic standard of cis-2-nonenoic acid methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[1]

Conclusion

The biosynthesis of cis-2-nonenoic acid remains an important area of investigation, with implications for understanding bacterial signaling and developing novel antimicrobial strategies.[1] The putative pathways presented in this guide, based on direct desaturation and the DSF biosynthesis model, provide a solid framework for future research. The experimental protocols detailed herein offer the necessary tools to identify and characterize the enzymes involved, determine their kinetic properties, and ultimately elucidate the definitive biosynthetic route.

References

The Ubiquitous Yet Understated Presence of 2-Nonenoic Acid in Nature's Volatile Oils: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of 2-nonenoic acid in volatile oils, targeting researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource on this bioactive fatty acid.

Introduction: The Significance of 2-Nonenoic Acid

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a naturally occurring compound found in the volatile fractions of various plants and other natural sources. Its presence, though often in trace amounts, is significant due to its potential biological activities, including anti-inflammatory and fungicidal properties, and its role as a signaling molecule in microbial systems.[1] This guide delves into the specifics of its natural origins, the methodologies for its study, and its known biological implications.

Natural Occurrence and Quantitative Data

While 2-nonenoic acid has been identified in a range of natural volatile oils, comprehensive quantitative data remains somewhat limited in the scientific literature. It is a known constituent of the volatile oil of Bupleurum chinense.[1][2] Additionally, it has been detected in various food items and other natural products. The table below summarizes the available quantitative and qualitative findings for 2-nonenoic acid and related fatty acids in different volatile oils and natural products.

| Source | Compound | Concentration / Presence | Reference(s) |

| Beer | 2-Nonenoic acid | Up to 0.01 mg/kg | [3] |

| Bupleurum chinense | 2-Nonenoic acid | Constituent of volatile oil | [1][2] |

| Apple (Malus domestica) | Fatty acids (general) | Esters of hexanoic and butanoic acids are major contributors to aroma. | [3][4] |

| Guava (Psidium guajava) | Fatty acids (general) | Free fatty acids, mainly lauric and myristic acids, are abundant. | [5] |

| Mushroom (Agaricus bisporus) | Fatty acids (general) | C8 compounds derived from fatty acids are key aroma components. | [6][7][8] |

| Pork Fat | Fatty acids (general) | Present in volatile profile. | |

| Tobacco (Nicotiana tabacum) | Fatty acids (general) | Present in essential oil. |

Experimental Protocols

The extraction and analysis of 2-nonenoic acid from volatile oils require specific and sensitive methodologies due to its chemical nature and often low concentrations.

Extraction of Volatile Oils

Steam Distillation: This is the most common method for extracting essential oils from plant material.[5]

-

Principle: Hot steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile oil mixture is then condensed, and the oil is separated from the water.

-

Apparatus: A still (biomass flask), a boiling flask to generate steam, a condenser, and a collection vessel (separator).

-

Procedure:

-

The plant material is placed in the biomass flask.

-

Steam is introduced from the boiling flask, permeating the plant material.

-

The volatile compounds are carried by the steam to the condenser.

-

The condensate (hydrosol and essential oil) is collected in the separator.

-

The less dense essential oil phase is separated from the aqueous phase.

-

Hydrodistillation: A variation of steam distillation where the plant material is immersed in water.

-

Principle: The plant material is boiled in water, and the resulting steam carrying the volatile oils is condensed and collected.

-

Apparatus: Clevenger-type apparatus is commonly used for laboratory-scale extraction.

-

Procedure:

-

The plant material is placed in a flask with water.

-

The mixture is heated to boiling.

-

The steam and volatile oil vapor are passed through a condenser.

-

The condensed mixture is collected, and the oil is separated from the water.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of carboxylic acids like 2-nonenoic acid, derivatization is typically required for successful GC-MS analysis.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Reagents: Methanolic HCl or Boron Trifluoride (BF₃) in methanol.

-

Procedure: The extracted volatile oil is heated with the derivatizing agent to convert the fatty acids into their more volatile methyl esters.

-

-

GC-MS Analysis:

-

Injection: The FAMEs mixture is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms).

-

Detection and Quantification: The separated compounds are detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.

-

Biological Activity and Signaling Pathways

Cis-2-unsaturated fatty acids, including cis-2-nonenoic acid, are recognized as signaling molecules in microbial communication, particularly in quorum sensing and biofilm regulation.[9][10][11]

Putative Signaling Pathway in Bacteria

The signaling pathway for cis-2-unsaturated fatty acids is well-studied in bacteria like Pseudomonas aeruginosa, where the analogous molecule cis-2-decenoic acid plays a key role. It is hypothesized that cis-2-nonenoic acid acts through a similar mechanism.

Experimental Workflow for Biofilm Inhibition Assay

The following workflow outlines a typical experiment to investigate the effect of 2-nonenoic acid on bacterial biofilm formation.

Conclusion

2-Nonenoic acid is a naturally occurring fatty acid with a subtle but significant presence in the volatile oils of various plants and other natural sources. While quantitative data on its concentration are still emerging, its role as a potential signaling molecule in microbial systems presents a compelling area for further research. The standardized protocols for extraction and analysis outlined in this guide provide a solid foundation for future investigations into the natural occurrence and biological activities of this intriguing compound. Further studies are warranted to fully elucidate its distribution in nature and its potential applications in pharmacology and drug development.

References

- 1. 2-NONENOIC ACID CAS#: 3760-11-0 [m.chemicalbook.com]

- 2. 2-NONENOIC ACID | 3760-11-0 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Note 18: Determination of Volatile Organic Compounds In Mushrooms [sisweb.com]

- 7. mdpi.com [mdpi.com]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. cis-2-Nonenoic acid | 1577-98-6 | Benchchem [benchchem.com]

A Technical Guide to the Physicochemical Properties of trans-2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonenoic acid is an unsaturated fatty acid that is gaining interest in various scientific and industrial fields. Its unique chemical structure, characterized by a carbon-carbon double bond in the trans configuration at the second carbon, imparts specific physicochemical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-nonenoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and biological context.

Physicochemical Properties of trans-2-Nonenoic Acid

The following table summarizes the key physicochemical properties of trans-2-nonenoic acid. This data is crucial for its handling, formulation, and application in experimental and developmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Melting Point | -9 °C (estimate) | [2] |

| Boiling Point | 180-182 °C at 60 mmHg; 130-132 °C at 2 mmHg | [3][4] |

| Density | 0.930 g/cm³ | [3] |

| Refractive Index | 1.462 at 20 °C | [4] |

| pKa | 4.82 ± 0.10 (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 (Computed); 3.205 (estimated) | [1][2] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of trans-2-nonenoic acid. These protocols are adapted from standard procedures for fatty acid analysis.

Determination of Melting Point

The melting point of trans-2-nonenoic acid, being a low-melting solid or liquid at room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

Methodology:

-

Sample Preparation: A small amount of liquid trans-2-nonenoic acid is introduced into a glass capillary tube, which is then sealed. The sample within the capillary is solidified by cooling to a temperature below its expected melting point (e.g., using a dry ice/acetone bath).

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[2][6]

Determination of Boiling Point under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample and Boiling Chips: The trans-2-nonenoic acid sample and a few boiling chips are placed in the distillation flask.

-

Distillation: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently.

-

Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[4][7]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.

Methodology:

-

Equilibration: An excess amount of trans-2-nonenoic acid is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Quantification: A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of trans-2-nonenoic acid in this solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after suitable extraction and derivatization if necessary.[4][8][9]

Determination of pKa

The acid dissociation constant (pKa) can be determined spectrophotometrically for α,β-unsaturated carboxylic acids.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of trans-2-nonenoic acid is also prepared.

-

Spectrophotometric Measurement: A small, constant amount of the trans-2-nonenoic acid stock solution is added to each buffer solution. The ultraviolet (UV) absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the acid have different absorbance.

-

Data Analysis: The absorbance data is plotted against the pH. The resulting titration curve is analyzed to find the inflection point, which corresponds to the pKa of the acid.[2][10][11]

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the LogP value.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of trans-2-nonenoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a period to allow the solute to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated. The concentration of trans-2-nonenoic acid in each phase is determined using a suitable analytical method (e.g., HPLC or GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][12][13][14][15]

Visualizations

Synthesis of trans-2-Nonenoic Acid

The industrial synthesis of trans-2-nonenoic acid can be achieved through a malonic ester synthesis pathway. The following diagram illustrates the key steps in this process.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. researchgate.net [researchgate.net]

- 9. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nonenoic Acid: A Medium-Chain Fatty Acid with Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and known biological activities, with a particular focus on its role as a signaling molecule in microbial systems. While research specifically on 2-nonenoic acid is still developing, this guide consolidates the available data and draws comparisons with its well-studied structural analog, cis-2-decenoic acid, to offer a thorough understanding of its potential applications in drug development and biotechnology. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction

2-Nonenoic acid (C₉H₁₆O₂) is a monounsaturated medium-chain fatty acid.[1][2][3] Like other MCFAs, it plays a role in various biological processes and has garnered attention for its potential applications in the food, cosmetic, and pharmaceutical industries.[4][5] It exists as two geometric isomers, cis (Z) and trans (E), with the cis-isomer, in particular, being investigated for its role in bacterial cell-to-cell communication, similar to other diffusible signal factors (DSFs).[6] This guide will delve into the technical details of 2-nonenoic acid, providing researchers and drug development professionals with a foundational understanding of this versatile molecule.

Physicochemical Properties

The physicochemical properties of 2-nonenoic acid are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below. The presence and configuration of the double bond significantly influence its physical characteristics compared to its saturated counterpart, nonanoic acid.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [7] |

| Molecular Weight | 156.22 g/mol | [7] |

| CAS Number | 3760-11-0 (trans-isomer) | [2] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 180 - 182 °C / 60 mmHg | [5] |

| Density | 0.930 g/cm³ | [5] |

| Refractive Index | 1.45600 to 1.46400 @ 20.00 °C | [8] |

| Solubility | Practically insoluble in water | [6] |

| pKa | 4.82 ± 0.10 (Predicted) | [9] |

Synthesis and Purification

The synthesis and purification of 2-nonenoic acid require specific protocols to ensure high purity and the desired isomeric form.

Synthesis of trans-2-Nonenoic Acid

A common method for the synthesis of trans-2-nonenoic acid involves the Knoevenagel condensation of heptaldehyde with malonic acid in the presence of pyridine (B92270).

Experimental Protocol:

-

Dissolve malonic acid (3.3 moles) in dry pyridine (555 ml).

-

Cool the mixture in an ice water bath and add n-heptaldehyde (3.0 moles) with stirring.

-

After the addition is complete, allow the mixture to stand at room temperature for 60 hours.

-

Heat the reaction mixture on a steam bath for 8 hours.

-

Pour the reaction mixture into an equal volume of water.

-

Separate the organic layer, wash with 25% HCl, take up in benzene, wash with water, and dry.

-

Distill under vacuum to obtain trans-2-nonenoic acid.[10]

Synthesis of cis-2-Nonenoic Acid